1-Amino-4-(thiophen-3-yl)butan-2-one
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Overview
Description
1-Amino-4-(thiophen-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₁NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 1-Amino-4-(thiophen-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene-3-carboxaldehyde with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction to yield the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the thiophene ring to a tetrahydrothiophene derivative.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Amino-4-(thiophen-3-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Amino-4-(thiophen-3-yl)butan-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or modulating receptor activity. The thiophene ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Amino-4-(thiophen-3-yl)butan-2-one can be compared with other thiophene derivatives, such as:
2-Amino-3-(thiophen-2-yl)propanoic acid: This compound has a similar structure but differs in the position of the amino group and the length of the carbon chain.
3-Amino-1-(thiophen-2-yl)butan-1-one: Another similar compound with variations in the position of functional groups.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-amino-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6H,1-2,5,9H2 |
InChI Key |
QYQYBZJHXUQMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(=O)CN |
Origin of Product |
United States |
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